Cas no 79069-50-4 (Boc-Ala-aldehyde)

Boc-Ala-aldehyde structure
Boc-Ala-aldehyde structure
商品名:Boc-Ala-aldehyde
CAS番号:79069-50-4
MF:C8H15NO3
メガワット:173.209602594376
MDL:MFCD00143786
CID:60052
PubChem ID:24891592

Boc-Ala-aldehyde 化学的及び物理的性質

名前と識別子

    • (S)-tert-Butyl (1-oxopropan-2-yl)carbamate
    • Boc-L-alanine aldehyde
    • (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Boc-Ala-aldehyde
    • Boc-L-alaninal
    • BOC-L-ALANINAL (BOC-L-ALANINE ALDEHYDE)
    • N-T-BOC-L-ALANINAL
    • tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
    • tert-butyl(S)-1-formylethylcarbamate
    • Boc-alaninal
    • boc-L-alanine
    • N-Boc-L-alaninal
    • Boc-L-Ala-aldehyde
    • (S)-(1-Oxopropan-2-yl)carbamic Acid tert-Butyl Ester
    • (S)-tert-butyl 1-oxopropan-2-ylcarbamate
    • tert-butyl N-[(1S)-1-methyl-2-oxo-ethyl]carbamate
    • Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • (1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Boc-L-alani
    • 1,1-Dimethylethyl N-[(1S)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((S)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
    • ((S)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
    • (S)-2-(((tert-Butoxy)carbonyl)amino)propanal
    • (S)-2-(tert-Butoxycarbonylamino)propionaldehyde
    • N-(tert-Butoxycarbonyl)-L-alaninal
    • N-(tert-Butoxycarbonyl)alaninal
    • tert-Butyl ((S)-1-methyl-2-oxoethyl)carbamate
    • tert-Butyl (1S)-1-methyl-2-oxoethylcarbamate
    • tert-Butyl (S)-(1-oxopropan-2-yl)carbamate
    • tert-Butyl N-[(S)-1-methyl-2-oxoethyl]carbamate
    • tert-Butyl-N-[(1S)-1-methyl-2-oxoethyl]carbamate
    • MDL: MFCD00143786
    • インチ: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1
    • InChIKey: OEQRZPWMXXJEKU-LURJTMIESA-N
    • ほほえんだ: O(C(N[C@H](C=O)C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 173.105193g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 173.105193g/mol
  • 単一同位体質量: 173.105193g/mol
  • 水素結合トポロジー分子極性表面積: 55.4Ų
  • 重原子数: 12
  • 複雑さ: 172
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.015
  • ゆうかいてん: 87.0 to 91.0 deg-C
  • ふってん: 248.5℃ at 760 mmHg
  • フラッシュポイント: 248.5 °C at 760 mmHg
  • 屈折率: 1.435
  • PSA: 55.40000
  • LogP: 1.48940
  • かんど: 空気に敏感である

Boc-Ala-aldehyde セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • ちょぞうじょうけん:−20°C

Boc-Ala-aldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-156991-0.5g
tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
79069-50-4 95.0%
0.5g
$81.0 2025-02-19
abcr
AB314020-5 g
Boc-ala-aldehyde, 95%; .
79069-50-4 95%
5g
€354.20 2022-03-25
eNovation Chemicals LLC
Y0980510-25g
(S)-tert-Butyl (1-oxopropan-2-yl)carbamate
79069-50-4 95%
25g
$400 2024-08-02
TRC
B600470-250mg
Boc-Ala-aldehyde
79069-50-4
250mg
$ 81.00 2023-04-18
Apollo Scientific
OR963550-1g
Boc-Ala-aldehyde
79069-50-4 98+%
1g
£63.00 2025-03-21
Enamine
EN300-156991-2.5g
tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
79069-50-4 95.0%
2.5g
$197.0 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023387-5g
Boc-Ala-aldehyde
79069-50-4 98%
5g
¥588 2024-05-21
eNovation Chemicals LLC
D782148-25g
N-Boc-L-alaninal
79069-50-4 98%
25g
$680 2024-07-20
eNovation Chemicals LLC
D583146-5g
Boc-L-alaninal
79069-50-4 95%
5g
$516 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023387-1g
Boc-Ala-aldehyde
79069-50-4 98%
1g
¥189 2024-05-21

Boc-Ala-aldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  0 °C
リファレンス
Design and synthesis of fused tetrahydroisoquinoline-iminoimidazolines
Moas-Heloire, Valeria; Renault, Nicolas; Batalha, Vania; Arias, Angela Rincon; Marchivie, Mathieu ; et al, European Journal of Medicinal Chemistry, 2015, 106, 15-25

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  0 °C → 15 °C; 30 min, 15 °C
リファレンス
In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases
Jiang, Jianbing; Kallemeijn, Wouter W.; Wright, Daniel W.; van den Nieuwendijk, Adrianus M. C. H.; Rohde, Veronica Coco; et al, Chemical Science, 2015, 6(5), 2782-2789

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C
リファレンス
3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids as peptide bond replacements
Jones, Raymond C. F.; Seager, Laura E.; Elsegood, Mark R. J., Synlett, 2011, (2), 211-214

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -70 °C
1.2 15 min, -70 °C; 20 min, -70 °C
1.3 Reagents: Triethylamine ;  30 min, -70 °C; 30 min, -70 °C → rt
リファレンス
Aerobic amide bond formation with N-hydroxysuccinimide
Yao, Haoyi; Yamamoto, Kana, Chemistry - An Asian Journal, 2012, 7(7), 1542-1545

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -20 °C; 20 min, -20 °C
リファレンス
Total Synthesis, Stereochemical Assignment, and Antimalarial Activity of Gallinamide A
Conroy, Trent; Guo, Jin T.; Linington, Roger G.; Hunt, Nicholas H.; Payne, Richard J., Chemistry - A European Journal, 2011, 17(48), 13544-13552

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -20 °C; 20 min, -20 °C
1.2 Reagents: Ethyl acetate
リファレンス
Total Synthesis and Antimalarial Activity of Symplostatin 4
Conroy, Trent; Guo, Jin-T.; Hunt, Nicholas H.; Payne, Richard J., Organic Letters, 2010, 12(23), 5576-5579

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: tert-Butanol ,  Dess-Martin periodinane Solvents: Dichloromethane
リファレンス
An efficient method for preparation of optically active N-protected α-amino aldehydes from N-protected α-amino alcohols
Soucek, Milan; Urban, Jan, Collection of Czechoslovak Chemical Communications, 1995, 60(4), 693-6

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Amberlite IRA 900 (reaction products with bisacetoxybromate or hypochlorite) Catalysts: Tempo Solvents: Dichloromethane ;  2 h, rt
リファレンス
Polymer-supported bisacetoxybromate(I) anion - an efficient co-oxidant in the TEMPO-mediated oxidation of primary and secondary alcohols
Brunjes, Marco; Sourkouni-Argirusi, Georgia; Kirschning, Andreas, Advanced Synthesis & Catalysis, 2003, 345(5), 635-642

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Synthesis of chiral phosphono-peptide nucleic acid monomers
Wu, Yun; Xu, Jie-Cheng, Huaxue Xuebao, 2001, 59(10), 1660-1666

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 1-Methylpiperazine ,  Vitride Solvents: Toluene ;  rt → 0 °C; 0 °C; 0.5 h, 0 °C
1.2 Solvents: Toluene ;  -10 °C; 90 min, -10 °C
1.3 Reagents: Water
リファレンス
A mild and efficient synthesis of chiral N-Boc-α-aminoaldehydes
Hu, Bin; Xiao, Kun; Shen, Jing Kang, Chinese Chemical Letters, 2006, 17(9), 1162-1164

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Cyclohexane ;  -78 °C; 0.75 h, -78 °C
1.2 Solvents: Methanol ;  -78 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water
リファレンス
Imino glycals via ruthenium-catalyzed RCM and isomerization
Schmidt, Bernd; Hauke, Sylvia; Muehlenberg, Nino, Synthesis, 2014, 46(12), 1648-1658

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
A convenient synthesis of chiral peptide nucleic acid (PNA) monomers
Kosynkina, Larisa; Wang, Wei; Liang, T. Chyau, Tetrahedron Letters, 1994, 35(29), 5173-6

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
リファレンス
Rearrangement, racemization and decomposition of peptides in aqueous solution
Sepetov, N. F.; Krymskii, M. A.; Ovchinnikov, M. V.; Bespalova, Z. D.; Isakova, O. L.; et al, Peptide Research, 1991, 4(5), 308-13

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Rational design of the first difluorostatone-based PfSUB1 inhibitors
Giovani, Simone; Penzo, Maria; Brogi, Simone; Brindisi, Margherita; Gemma, Sandra; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3582-3586

Boc-Ala-aldehyde Raw materials

Boc-Ala-aldehyde Preparation Products

Boc-Ala-aldehyde 関連文献

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Amadis Chemical Company Limited
(CAS:79069-50-4)Boc-Ala-aldehyde
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清らかである:99%/99%/99%
はかる:5g/25g/100g
価格 ($):194.0/554.0/1665.0